Dexketoprofen trometamol

描述

右旋酮洛芬曲美布林盐是一种非甾体抗炎药 (NSAID),是右旋酮洛芬的曲美布林盐。右旋酮洛芬是酮洛芬的右旋异构体,这意味着它是该分子的右手版本。该化合物用于治疗轻度至中度疼痛,包括肌肉骨骼疼痛、痛经和牙痛 .

准备方法

合成路线和反应条件

右旋酮洛芬曲美布林盐的合成涉及多个步骤:

粗右旋酮洛芬盐的制备: 这是通过酮洛芬的碱化以及 1-脱氧-1-(辛基氨基)-d-葡糖醇的裂解和分离来实现的.

精制和分离: 对粗右旋酮洛芬盐进行精制和分离以获得纯化的形式.

曲美布林盐的形成: 将曲美布林添加到精制的右旋酮洛芬盐中以形成曲美布林盐.

最终精制: 进一步精制该盐以获得右旋酮洛芬曲美布林盐.

工业生产方法

右旋酮洛芬曲美布林盐的工业生产方法通常涉及使用上述步骤的大规模合成,并严格控制反应条件以确保高产率和纯度。该工艺可能包括额外的步骤,例如结晶和过滤以去除杂质 .

化学反应分析

Cyclooxygenase (COX) Inhibition

Dexketoprofen trometamol exerts its primary action by reversibly inhibiting COX-1 and COX-2 enzymes , which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). This inhibition prevents downstream synthesis of pro-inflammatory prostaglandins (PGs) and thromboxanes .

| Enzyme Target | Inhibition Type | Effect on Pathway |

|---|---|---|

| COX-1 | Competitive | Reduced constitutive PG synthesis (e.g., gastric mucosa protection) |

| COX-2 | Competitive | Suppressed inflammatory PG production |

Primary Pathways

Dexketoprofen undergoes hepatic glucuronidation (~70–80% of the dose) via UDP-glucuronosyltransferases (UGTs), forming an acyl-glucuronide conjugate . Minor pathways include hydroxylation mediated by CYP2C8 and CYP2C9 .

- Stereochemical stability : No chiral inversion to the R-(-)-enantiomer occurs in humans, ensuring metabolic specificity .

- Protein binding : 99% bound to plasma albumin, limiting free drug availability for metabolism .

Degradation Under Stress Conditions

- Thermal decomposition : Forms toxic gases (e.g., CO, NOx) when heated above 107°C .

- Incompatibilities : Reacts with strong oxidizing agents, necessitating storage in inert conditions .

| Condition | Reactivity | Products |

|---|---|---|

| High temperature | Decomposition | Toxic gases |

| Oxidizing environments | Oxidation of propionic acid moiety | Unspecified oxides |

Pharmacokinetic Interactions

| Parameter | Value | Variability Factors |

|---|---|---|

| Tmax (oral) | 0.25–0.75 h | Food intake, CYP2C8/2C9 status |

| Elimination half-life | 1.65 h | Renal function, UGT activity |

In Vitro Cytotoxicity

- Chondrocyte studies : Direct exposure inhibits cell proliferation by >70% at 30–45 min, likely due to mitochondrial dysfunction or membrane disruption .

- Synovial fluid : No histopathological changes observed in vivo, suggesting tissue-specific reactivity .

Key Citations

科学研究应用

Acute Pain Management

Dexketoprofen trometamol has been extensively studied for its effectiveness in managing acute pain. Clinical trials have demonstrated its efficacy in various settings:

- Postoperative Pain : It has shown significant analgesic effects in postoperative scenarios, reducing the need for opioids and improving patient outcomes .

- Renal Colic : Studies indicate that this compound effectively alleviates pain associated with renal colic, providing relief comparable to traditional opioid treatments .

- Musculoskeletal Disorders : Its application extends to acute musculoskeletal pain, where it has been found to be effective in reducing pain intensity .

Preoperative Analgesia

Recent meta-analyses suggest that administering this compound preoperatively can significantly reduce postoperative pain levels. This approach not only enhances analgesia but also decreases the consumption of additional analgesics post-surgery .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Rapid Absorption : The drug achieves peak plasma concentrations quickly, making it suitable for acute pain management.

- Half-Life : The elimination half-life allows for effective dosing schedules without frequent administration.

- Bioavailability : Both oral and parenteral forms demonstrate good bioavailability, ensuring consistent therapeutic effects across different administration routes .

Safety Profile

The safety profile of this compound is generally positive:

- Adverse Effects : Compared to traditional NSAIDs and opioids, this compound has a lower incidence of gastrointestinal side effects such as nausea and vomiting .

- Opioid-Sparing Effect : Its use can significantly reduce the need for opioids in postoperative settings, thereby minimizing opioid-related adverse effects and dependency risks .

Comparative Efficacy

In comparative studies with other analgesics like celecoxib and etoricoxib, this compound has demonstrated similar efficacy in managing acute pain while providing a more favorable side effect profile. This positions it as a viable first-line option for acute pain management across various clinical scenarios .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study involving patients undergoing dental surgery showed that those receiving preoperative dexketoprofen experienced significantly lower postoperative pain scores compared to those receiving placebo .

- Case Study 2 : In a cohort of patients with renal colic, dexketoprofen administration resulted in rapid pain relief and reduced emergency department visits compared to standard treatments .

作用机制

右旋酮洛芬曲美布林盐通过抑制环氧合酶 (COX) 酶起作用,该酶参与前列腺素的生成。前列腺素是体内导致炎症、疼痛和发热的化学物质。通过阻断 COX 的作用,右旋酮洛芬曲美布林盐减少了前列腺素的生成,从而减轻炎症和疼痛 .

相似化合物的比较

类似化合物

酮洛芬: 右旋酮洛芬及其对映异构体的消旋混合物。

布洛芬: 另一种具有类似镇痛和抗炎特性的非甾体抗炎药。

萘普生: 一种用于止痛和消炎的非甾体抗炎药。

独特性

右旋酮洛芬曲美布林盐的独特之处在于它是酮洛芬的右旋异构体,与消旋混合物相比,它具有更快的起效速度和更好的治疗价值 . 此外,它具有更良好的副作用特征,使其成为疼痛管理的首选 .

生物活性

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) derived from the S(+)-enantiomer of ketoprofen. It is primarily utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating pain and inflammation . The compound's analgesic potency is significantly attributed to the S(+)-enantiomer, while the R(-)-enantiomer lacks such activity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : After oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) ranging from 0.25 to 0.75 hours. In comparison, racemic ketoprofen has a Tmax of 0.5 to 3 hours .

- Bioavailability : The relative bioavailability of oral this compound (12.5 mg and 25 mg) is similar to that of racemic ketoprofen (25 mg and 50 mg), measured by the area under the concentration-time curve (AUC) .

- Distribution : The volume of distribution is approximately <0.25 L/kg, with high protein binding (around 99%) predominantly to albumin .

- Metabolism : Dexketoprofen undergoes extensive hepatic metabolism via glucuronidation, primarily forming inactive glucuronide conjugates. The drug does not accumulate significantly in fat tissues .

- Elimination : About 70-80% of the administered dose is excreted in urine as acyl-glucuronoconjugated metabolites within the first 12 hours post-administration .

Clinical Efficacy

Numerous studies have evaluated the analgesic efficacy of this compound in various clinical settings:

- Postoperative Pain Management : A study demonstrated that this compound significantly reduced pain intensity in patients following third molar extraction compared to placebo and was comparable to ibuprofen 400 mg .

- Migraine Treatment : In acute migraine attacks, this compound has shown effectiveness, with rapid onset of action and improved pain relief compared to other analgesics .

- Acute Pain Conditions : Clinical evidence supports its use in managing acute postoperative pain, indicating a favorable safety profile and tolerability similar to placebo .

Safety Profile

This compound is generally well tolerated; however, it is associated with gastrointestinal side effects typical of NSAIDs. Studies indicate that repeated oral administration results in less gastric ulceration compared to racemic ketoprofen .

Adverse Effects

Common adverse effects include:

- Gastrointestinal discomfort

- Nausea

- Dizziness

Severe adverse events are rare but may include gastrointestinal bleeding or renal impairment, particularly in patients with pre-existing conditions or those on concurrent medications affecting renal function.

Case Studies and Research Findings

A selection of case studies highlights the clinical application and effectiveness of this compound:

属性

IUPAC Name |

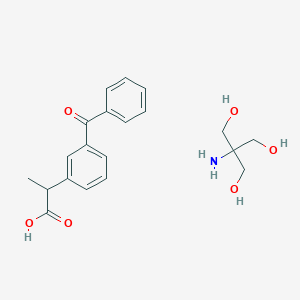

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMDHVOUNDEKW-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-79-4 | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。